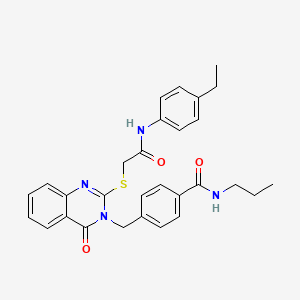

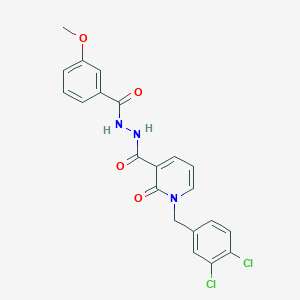

4-((2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazolinone ring suggests that the compound may have aromatic properties. The ethylphenylamino and propylbenzamide groups could potentially influence the compound’s polarity and reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The quinazolinone ring might undergo reactions typical of aromatic compounds, such as electrophilic substitution. The amino group in the ethylphenylamino substituent could potentially participate in reactions involving the donation of a lone pair of electrons .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the nature of its functional groups would determine properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Synthesis Techniques

The synthesis of quinazolinone derivatives, which share structural similarities with the compound , involves innovative techniques that have been developed to improve efficiency and environmental friendliness. For instance, a method for the synthesis of 4-phenylquinazolinones via a palladium-catalyzed domino reaction highlights the importance of catalysis in constructing complex molecules (Hikawa et al., 2012). Another approach involves using a glycerol-based ionic liquid with a boron core as a new and reusable promoting medium for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, demonstrating a commitment to green chemistry (Safaei et al., 2013).

Antimicrobial Activity

Quinazolinone derivatives have been explored for their potential antimicrobial activities. Research into new quinazolines as potential antimicrobial agents has identified compounds with significant antibacterial and antifungal activities, highlighting the potential of quinazolinone derivatives in addressing microbial resistance (Desai et al., 2007).

Anticonvulsant and Antimicrobial Activities

Studies have also explored the anticonvulsant and antimicrobial activities of thioxoquinazolinone derivatives, providing insights into the therapeutic potential of these compounds. The synthesis and evaluation of a series of novel derivatives have revealed compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, alongside potent anticonvulsant activity (Rajasekaran et al., 2013).

Molecular Docking and Biological Evaluation

The development of quinazolinone-based derivatives as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases underscores the role of molecular docking and biological evaluations in drug discovery. A new derivative has shown potent inhibitory activity towards these kinases, suggesting its effectiveness as an anti-cancer agent (Riadi et al., 2021).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O3S/c1-3-17-30-27(35)22-13-9-21(10-14-22)18-33-28(36)24-7-5-6-8-25(24)32-29(33)37-19-26(34)31-23-15-11-20(4-2)12-16-23/h5-16H,3-4,17-19H2,1-2H3,(H,30,35)(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJBQOZRQCTFNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxospiro[3H-chromene-2,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2979054.png)

![Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2979055.png)

![Propyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2979063.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2979068.png)

![Benzo[d]thiazol-2-ylmethyl 1-naphthoate](/img/structure/B2979071.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2979074.png)